molecular formula C15H13BrN2OS2 B10881898 (2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10881898
M. Wt: 381.3 g/mol
InChI Key: FMWBLJKLOZRTQZ-FNORWQNLSA-N
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Description

N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenyl group, a thiophene ring, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA typically involves the reaction of 2-bromo-4-methylaniline with 3-(2-thienyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acrylamide moiety can be reduced to form alcohols.

    Substitution: The bromo group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromo-substituted phenyl group and the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-BROMO-4-FLUOROPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA
  • N-(2-CHLORO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA
  • N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-FURYL)ACRYLOYL]THIOUREA

Uniqueness

N-(2-BROMO-4-METHYLPHENYL)-N’-[3-(2-THIENYL)ACRYLOYL]THIOUREA is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromo group enhances its potential for nucleophilic substitution reactions, while the thiophene ring provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C15H13BrN2OS2

Molecular Weight

381.3 g/mol

IUPAC Name

(E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C15H13BrN2OS2/c1-10-4-6-13(12(16)9-10)17-15(20)18-14(19)7-5-11-3-2-8-21-11/h2-9H,1H3,(H2,17,18,19,20)/b7-5+

InChI Key

FMWBLJKLOZRTQZ-FNORWQNLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CS2)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CS2)Br

Origin of Product

United States

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